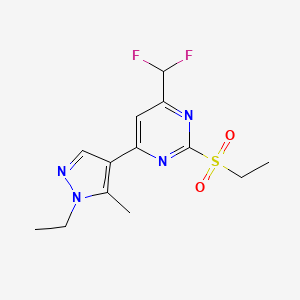
(2S)-1-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 .
Molecular Structure Analysis
The InChI code for “(2S)-1-phenylbutan-2-ol” is 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2S)-1-phenylbutan-2-ol” has a predicted boiling point of 226.6°C and a predicted density of 0.980 g/cm3 . The compound is a liquid at room temperature .科学的研究の応用
Fragrance Ingredient Research
(2S)-1-phenylbutan-2-ol, as a member of the Aryl Alkyl Alcohols (AAAs), has been studied for its use as a fragrance ingredient. A comprehensive toxicologic and dermatologic review highlighted its role in fragrance formulations and detailed its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).
Stereoselective Synthesis and Catalysis
Studies on the efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols, including derivatives of (2S)-1-phenylbutan-2-ol, have been conducted. These investigations are crucial in understanding the steric properties and enzymatic hydrolysis mechanisms for applications in stereoselective synthesis (Foley et al., 2017).
Antituberculosis Activity
Research on new compounds like 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which include structural elements of (2S)-1-phenylbutan-2-ol, has been significant in the field of antituberculosis activity. These compounds show promising potential in clinical applications for treating tuberculosis (Omel’kov et al., 2019).
Enzymatic Oxidation Studies
(2S)-1-phenylbutan-2-ol and its derivatives have been used in studies involving oxidative kinetic resolution by enzymes like Candida parapsilosis. This research is vital for understanding the selective oxidation of secondary alcohols to corresponding keto compounds, a process significant in organic chemistry and biocatalysis (Sivakumari et al., 2014).
Glass Forming Alcohols Study
The dynamics of glass-forming alcohols, including 2-phenylbutan-1-ol, were explored using 1H field-cycling NMR relaxometry. This research contributes to our understanding of the molecular dynamics and relaxation processes in liquid alcohols, with implications for material science and physical chemistry (Carignani et al., 2021).
Enantioselective Synthesis
Research has been conducted on the kinetic resolution of (±)-1-phenylbutan-1-ol, which is related to (2S)-1-phenylbutan-2-ol, using enzymes for enantioselective synthesis. This area of study is crucial for producing chiral compounds, which have significant applications in pharmaceutical and chemical industries (García-Urdiales et al., 2001).
Metal Complexes and Antibacterial Activity
The synthesis and characterization of metal(II) complexes of derivatives of (2S)-1-phenylbutan-2-ol have been explored, highlighting their potential as antibacterial agents and antioxidants. This research is significant for developing new materials with biomedical applications (Ejidike & Ajibade, 2015).
Biofuel Production
(2S)-1-phenylbutan-2-ol and related compounds have been studied in the context of biofuel production. Research on engineered enzymes for biofuel production, involving derivatives of this compound, is essential for developing sustainable energy sources (Bastian et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-phenylbutan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)
![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)
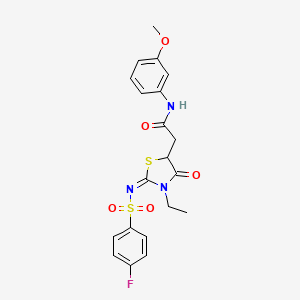
![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)
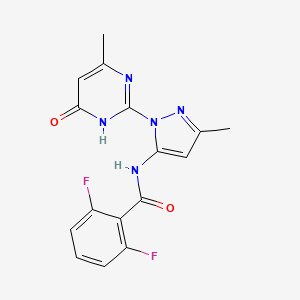
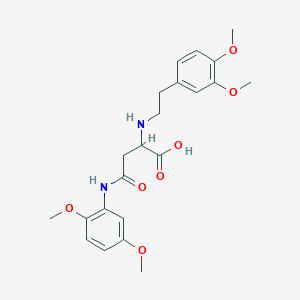
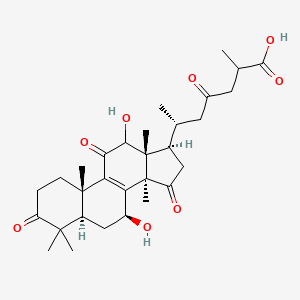
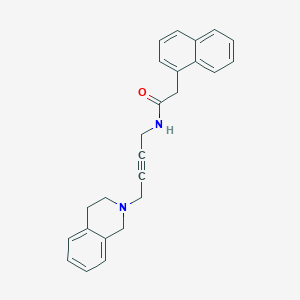
![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
